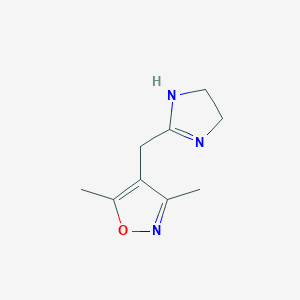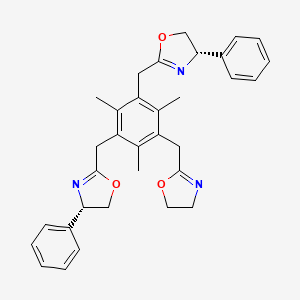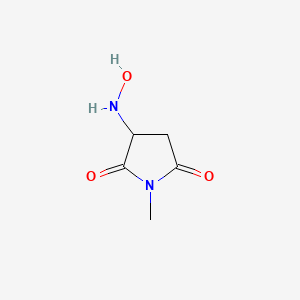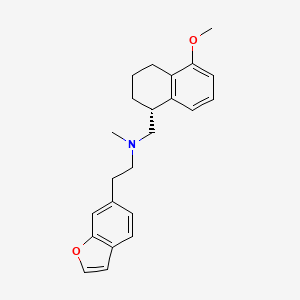![molecular formula C8H4F2N2O3 B15208001 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole typically involves the difluoromethylation of a benzoxazole precursor. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core, followed by nitration and subsequent difluoromethylation. The difluoromethylation can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-(Difluoromethyl)-6-aminobenzo[d]oxazole.
Substitution: Substitution reactions can introduce various functional groups at the difluoromethyl position, leading to a range of derivatives.
Scientific Research Applications
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-nitrobenzo[d]oxazole involves its interaction with molecular targets in biological systems. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-6-nitrobenzo[d]oxazole
- 2-(Difluoromethyl)-5-nitrobenzo[d]oxazole
- 2-(Difluoromethyl)-6-aminobenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-6-nitrobenzo[d]oxazole is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications .
Properties
Molecular Formula |
C8H4F2N2O3 |
|---|---|
Molecular Weight |
214.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)8-11-5-2-1-4(12(13)14)3-6(5)15-8/h1-3,7H |
InChI Key |
DNGUZODEMJQVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)



![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)



![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)

![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

